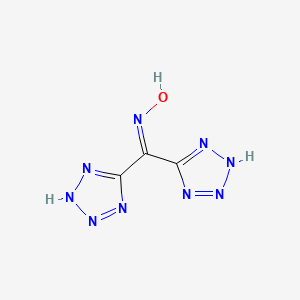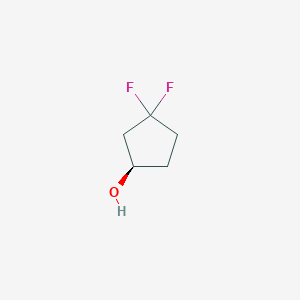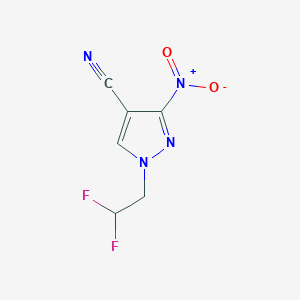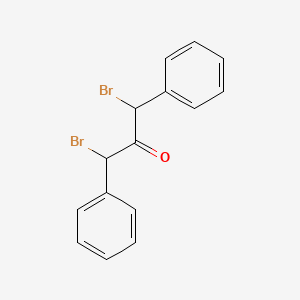![molecular formula C12H17ClN2O2S B11715439 tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(chlorométhyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate de tert-butyle est un composé organique complexe qui appartient à la classe des thiazolopyridines. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazole fusionné à un cycle pyridine, avec un ester tert-butyle et un groupe chlorométhyle attachés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(chlorométhyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate de tert-butyle implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle thiazole, suivie de la fusion avec un cycle pyridine. Le groupe chlorométhyle est ensuite introduit par une réaction de chloration, et l'ester tert-butyle est formé par estérification. Les conditions de réaction exigent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions en batch à grande échelle avec des conditions optimisées pour maximiser l'efficacité. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut aider à intensifier la synthèse tout en maintenant la cohérence de la qualité du produit. Le choix des réactifs, des catalyseurs et des solvants est crucial pour garantir la rentabilité et la durabilité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(chlorométhyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des groupes fonctionnels spécifiques.
Substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) et le cyanure de potassium (KCN) peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 2-(chlorométhyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et de la liaison des protéines.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(chlorométhyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, conduisant à l'inhibition ou à la modulation de leur activité. Les cycles thiazole et pyridine contribuent à l'affinité de liaison et à la spécificité du composé.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-chloroéthyl)pipérazine-1-carboxylate de tert-butyle : Structure similaire, mais avec un cycle pipérazine au lieu d'un cycle thiazolopyridine.
(S)-2-pyrrolidone-5-carboxylate de tert-butyle : Contient un cycle pyrrolidone et est utilisé dans différentes applications.
Unicité
Le 2-(chlorométhyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate de tert-butyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui lui confèrent des propriétés chimiques et une réactivité distinctes.
Propriétés
Formule moléculaire |
C12H17ClN2O2S |
|---|---|
Poids moléculaire |
288.79 g/mol |
Nom IUPAC |
tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3 |
Clé InChI |
RSXBIRDVOKGGMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)







![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
